N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine
Overview
Description
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group and a thienylmethyl group connected through an ethylamine linkage. It is extensively used in scientific research for its diverse applications, ranging from drug discovery to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-thiophenemethanol.
Formation of Intermediate: 4-methoxyphenol is reacted with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol.
Amine Formation: 2-(4-methoxyphenoxy)ethanol is then reacted with thionyl chloride to form 2-(4-methoxyphenoxy)ethyl chloride.
Final Product: The intermediate 2-(4-methoxyphenoxy)ethyl chloride is reacted with 2-thiophenemethanamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thienyl and phenoxy groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenoxy)ethyl]-N-methylamine
- N-[2-(4-Methoxyphenoxy)ethyl]-N-phenylmethylamine
- N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-furylmethyl)amine
Uniqueness
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine is unique due to the presence of both the methoxyphenoxy and thienylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-16-12-4-6-13(7-5-12)17-9-8-15-11-14-3-2-10-18-14/h2-7,10,15H,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGVCUFNENRLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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